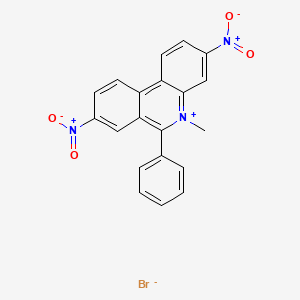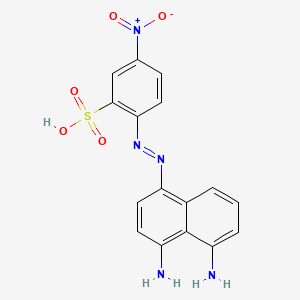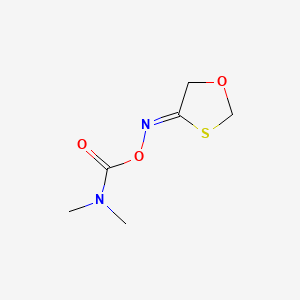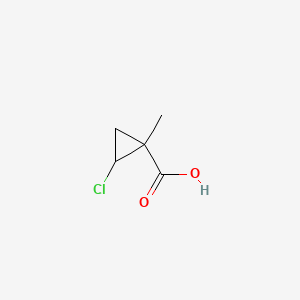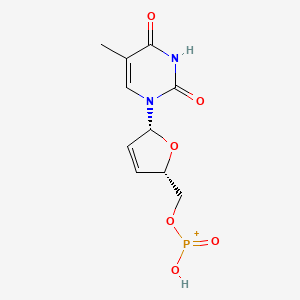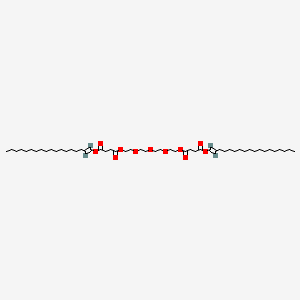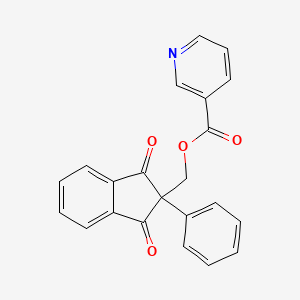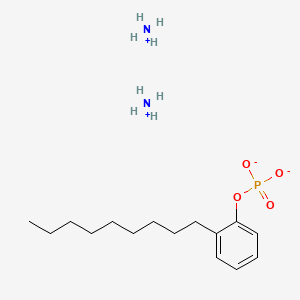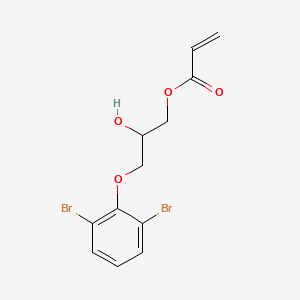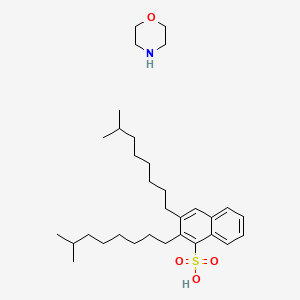
2,3-Bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C32H53NO4S and a molecular weight of 547.833 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with sulfonic acid and diisononyl groups, combined with morpholine in a 1:1 ratio .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) typically involves the sulfonation of naphthalene followed by the introduction of diisononyl groups. The final step involves the reaction with morpholine to form the 1:1 compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The diisononyl groups are then introduced through alkylation reactions. Finally, morpholine is added under controlled conditions to form the final product. The process is optimized for yield and purity, with continuous monitoring and quality control .
化学反应分析
Types of Reactions
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonic acid group, under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .
科学研究应用
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and as an additive in lubricants and polymers.
作用机制
The mechanism by which Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the morpholine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
Naphthalenesulfonic acid, diisononyl-: Similar structure but lacks the morpholine component.
Naphthalenesulfonic acid, diisononyl-, compd. with 1,1’-iminobis[2-propanol] (11): Similar sulfonic acid and diisononyl groups but different amine component.
Uniqueness
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is unique due to the presence of the morpholine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .
属性
CAS 编号 |
89921-55-1 |
|---|---|
分子式 |
C28H44O3S.C4H9NO C32H53NO4S |
分子量 |
547.8 g/mol |
IUPAC 名称 |
2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine |
InChI |
InChI=1S/C28H44O3S.C4H9NO/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;1-3-6-4-2-5-1/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);5H,1-4H2 |
InChI 键 |
LSUXGEOEKSTJCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C1COCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



